molecular formula C6H8N2O B1276796 1,5-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 25016-10-8

1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1276796
CAS No.: 25016-10-8
M. Wt: 124.14 g/mol
InChI Key: XSGNECLIVOTMQJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions . The reaction typically proceeds at room temperature and yields the desired aldehyde product.

Another method involves the Vilsmeier-Haack reaction, where 1,5-dimethyl-1H-pyrazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde . This reaction is carried out under reflux conditions and requires careful control of temperature and reaction time to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNECLIVOTMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426883
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-10-8
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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